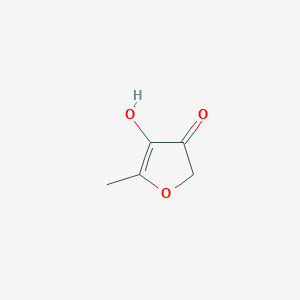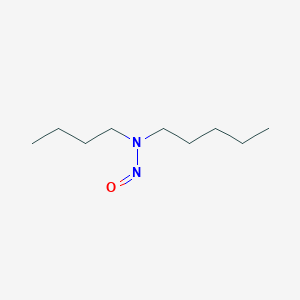
Pentylamine, N-butyl-N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentylamine, N-butyl-N-nitroso- is a chemical compound with the molecular formula C9H20N2O. It is a nitrosamine, a class of organic compounds that are known to be carcinogenic. However, recent studies have shown that pentylamine, N-butyl-N-nitroso- has potential applications in scientific research.
Wirkmechanismus
The mechanism of action of pentylamine, N-butyl-N-nitroso- is not fully understood. However, it is believed to act as a DNA-damaging agent by forming adducts with DNA. It has also been shown to induce oxidative stress and to inhibit DNA repair mechanisms.
Biochemische Und Physiologische Effekte
Pentylamine, N-butyl-N-nitroso- has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in tumor cells and to inhibit the growth of various tumor cells. It has also been shown to induce chromosomal aberrations in human lymphocytes and to inhibit DNA repair mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using pentylamine, N-butyl-N-nitroso- in lab experiments is its ability to induce chromosomal aberrations in human lymphocytes. This makes it a useful tool for studying the effects of DNA damage on cells. However, one limitation of using pentylamine, N-butyl-N-nitroso- is its potential carcinogenicity. Care should be taken when handling this compound to minimize exposure.
Zukünftige Richtungen
There are several future directions for research on pentylamine, N-butyl-N-nitroso-. One direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Another direction is to study its effects on DNA repair mechanisms and to investigate its potential as a tool for studying the effects of DNA damage on cells. Additionally, further research is needed to fully understand the mechanism of action of pentylamine, N-butyl-N-nitroso-.
Synthesemethoden
Pentylamine, N-butyl-N-nitroso- can be synthesized by the reaction of butylamine with nitrous acid. The reaction produces a yellow oil, which can be purified by distillation. The yield of the synthesis process is around 60%.
Wissenschaftliche Forschungsanwendungen
Pentylamine, N-butyl-N-nitroso- has potential applications in scientific research. It has been shown to induce chromosomal aberrations in human lymphocytes and to inhibit the growth of various tumor cells. It has also been used as a mutagen in bacterial and mammalian cells.
Eigenschaften
CAS-Nummer |
16339-05-2 |
|---|---|
Produktname |
Pentylamine, N-butyl-N-nitroso- |
Molekularformel |
C9H20N2O |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
N-butyl-N-pentylnitrous amide |
InChI |
InChI=1S/C9H20N2O/c1-3-5-7-9-11(10-12)8-6-4-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
PGJREAGDCYDOOF-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCC)N=O |
Kanonische SMILES |
CCCCCN(CCCC)N=O |
Andere CAS-Nummern |
16339-05-2 |
Synonyme |
N-NITROSO-N-BUTYL-N-PENTYLAMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



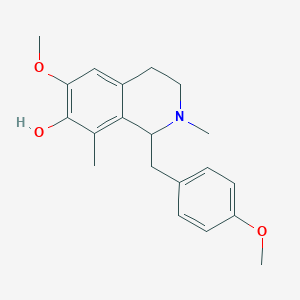

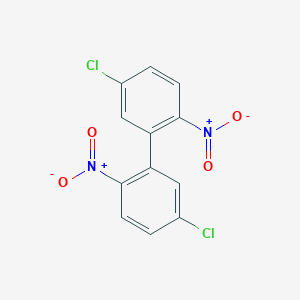
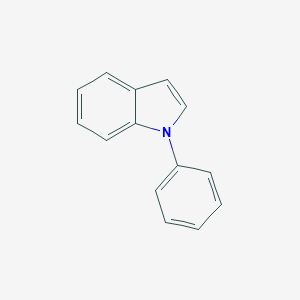
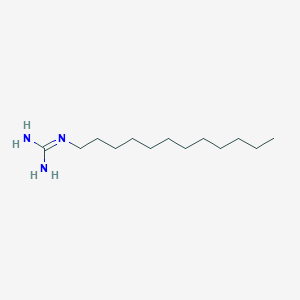
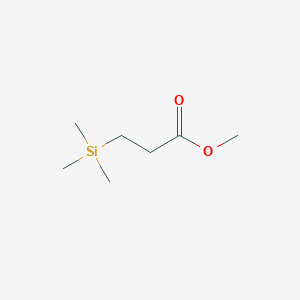
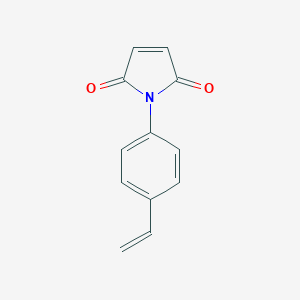
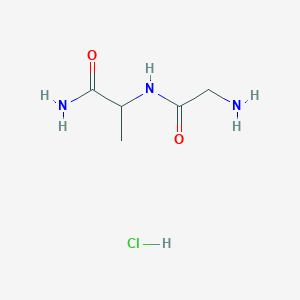
![[4-(Prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B90955.png)
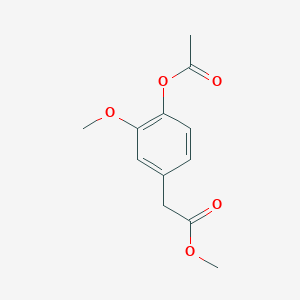
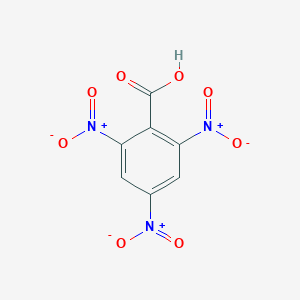
![Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B90960.png)
